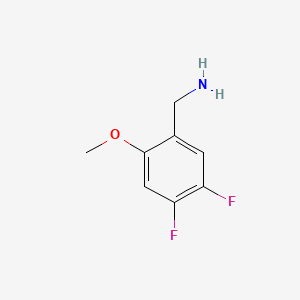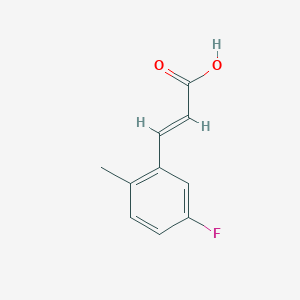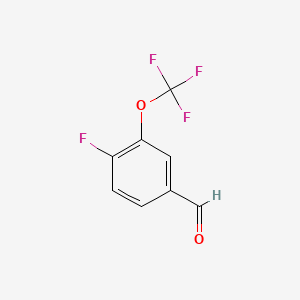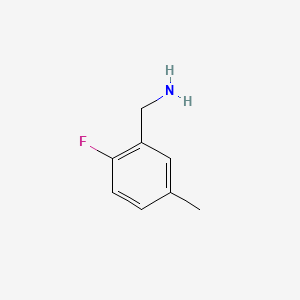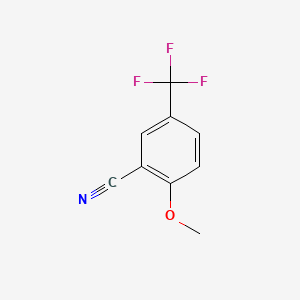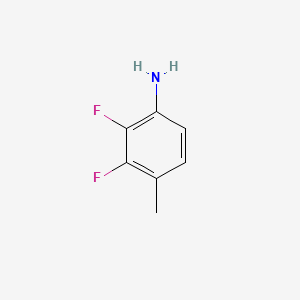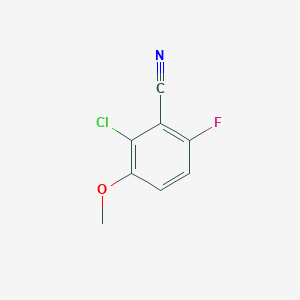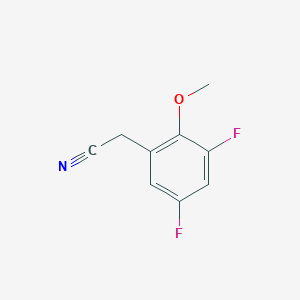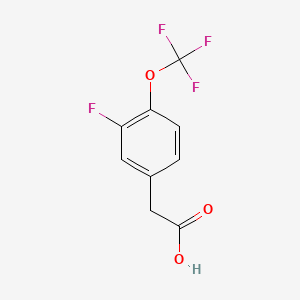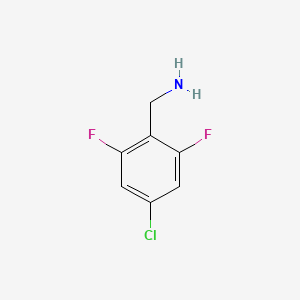
2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline” is a biochemical compound used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a methyl group and a phenoxy group at the 2nd position and a trifluoromethyl group at the 5th position .Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications
2-Fluoro-5-(trifluoromethyl)aniline serves as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is efficient for synthesizing diverse quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
2. Synthesis of Quinolin-4-ones
The compound, when reacted with diethyl malonate in the presence of sodium hydride, assists in synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This reaction demonstrates high yields and is important in the context of medicinal chemistry (Gong & Kato, 2004).
3. Formation of Isoxazoles and Pyrazoles
The reaction of 2-(trifluoromethyl)aniline with oxime and hydrazone dianions is used to synthesize 5-(2-Aminophenyl)isoxazoles and other substituted isoxazoles and pyrazoles, highlighting its role in heterocyclic chemistry (Strekowski & Lin, 1997).
4. Derivatization of Organic Compounds
It is used in reactions with various organic compounds like aniline, o-phenylenediamine, and o-aminophenol, leading to the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Pimenova et al., 2003).
5. In Antiproliferative Studies
Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines, derived from 2-fluoro-5-(trifluoromethyl)aniline, show antiproliferative potentials against Mat-LyLu cell lines. This suggests its use in cancer research and therapy (Kasumov et al., 2016).
6. Application in Electrophotography
N-(Nitrofluorenylidene)anilines, synthesized from this compound, have shown high compatibility to polycarbonate and good properties as electron transport materials in positive charge electrophotography, indicating its use in imaging and printing technology (Matsui et al., 1993).
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(8-11(13)18)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJOVWFHQXNSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
